Xanamem is classified as a corticosteroid 11-beta-dehydrogenase isozyme 1 inhibitor. It was developed through medicinal chemistry optimization efforts that focused on enhancing brain penetration and selectivity for its target enzyme. The compound's molecular formula is and it has been assigned the CAS registry number 1346013-80-6 .
The synthesis of Xanamem involves several steps, primarily focusing on optimizing its pharmacokinetic properties to ensure effective brain penetration. The synthetic pathway typically includes the preparation of amido-thiophene analogues, which are then modified to yield the final compound. Detailed methodologies for its synthesis have been documented in patent applications, highlighting the importance of optimizing conditions such as temperature and reaction time to achieve high yields and purity .
The synthesis process may involve various chemical reactions, including condensation reactions and purification techniques like high-performance liquid chromatography (HPLC) to isolate the desired product from by-products .
Xanamem has a complex molecular structure characterized by its specific arrangement of atoms that facilitates its function as an enzyme inhibitor. The structural formula can be represented as follows:
The molecular weight of Xanamem is approximately 367.45 g/mol. The presence of nitrogen, oxygen, and sulfur atoms within its structure contributes to its biological activity and interaction with the 11β-hydroxysteroid dehydrogenase type 1 enzyme .
Xanamem primarily functions through competitive inhibition of the 11β-hydroxysteroid dehydrogenase type 1 enzyme. This inhibition prevents the conversion of cortisone into cortisol within the brain, thereby lowering local cortisol levels. The mechanism involves binding to the active site of the enzyme, which alters its conformation and inhibits its activity.
In vitro studies have demonstrated that Xanamem effectively reduces cortisol levels in human cell lines expressing this enzyme, indicating its potential therapeutic efficacy against conditions associated with elevated cortisol levels .
The mechanism of action for Xanamem involves several key steps:
Clinical trials have shown statistically significant improvements in cognitive performance metrics among participants treated with Xanamem compared to placebo groups, further supporting its proposed mechanism of action .
Xanamem is currently being investigated for various scientific uses:
CAS No.: 127414-85-1
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1